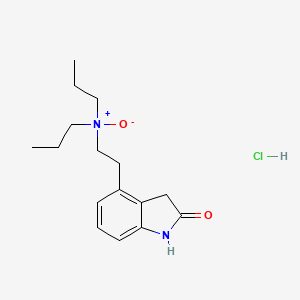
Ropinirole N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ropinirole N-Oxide Hydrochloride is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome. This compound is characterized by the addition of an N-oxide group to the Ropinirole molecule, which may alter its pharmacological properties and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ropinirole N-Oxide Hydrochloride typically involves the oxidation of Ropinirole. One common method is the reaction of Ropinirole with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the N-oxide group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity and yield .
化学反応の分析
Types of Reactions
Ropinirole N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Can be reduced back to Ropinirole under specific conditions.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, catalysts like peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: Ropinirole.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ropinirole N-Oxide Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study oxidation reactions.
Biology: Investigated for its potential neuroprotective effects in models of neurodegenerative diseases.
Medicine: Explored for its efficacy in treating conditions like Parkinson’s disease and Restless Legs Syndrome.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Ropinirole N-Oxide Hydrochloride exerts its effects by stimulating dopamine D2 and D3 receptors in the brain. This action helps alleviate symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission. The N-oxide group may influence the compound’s binding affinity and metabolic stability, potentially leading to improved therapeutic outcomes .
類似化合物との比較
Similar Compounds
Ropinirole: The parent compound, used widely in clinical settings.
Pramipexole: Another non-ergoline dopamine agonist with similar therapeutic uses.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous drug delivery.
Uniqueness
Ropinirole N-Oxide Hydrochloride is unique due to the presence of the N-oxide group, which may enhance its pharmacokinetic properties and stability compared to its parent compound, Ropinirole. This modification can potentially lead to better therapeutic efficacy and reduced side effects .
特性
分子式 |
C16H25ClN2O2 |
|---|---|
分子量 |
312.83 g/mol |
IUPAC名 |
N-[2-(2-oxo-1,3-dihydroindol-4-yl)ethyl]-N-propylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-3-9-18(20,10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15;/h5-7H,3-4,8-12H2,1-2H3,(H,17,19);1H |
InChIキー |
IUEHDKXXYREZCO-UHFFFAOYSA-N |
正規SMILES |
CCC[N+](CCC)(CCC1=C2CC(=O)NC2=CC=C1)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















